molecular formula C16H23N3O2 B2636222 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea CAS No. 899753-57-2

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea

Cat. No.: B2636222
CAS No.: 899753-57-2
M. Wt: 289.379
InChI Key: USZSTZFSEFAPMB-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a urea moiety, and a propyl chain with an isopropoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 3-(propan-2-yloxy)propylamine.

    Formation of Urea Derivative: The key step involves the reaction of 1-methyl-1H-indole with 3-(propan-2-yloxy)propylamine in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. This reaction leads to the formation of the desired urea derivative.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the indole ring, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually targets the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(1-methyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea can be compared with other similar compounds, such as:

    1-(1-methyl-1H-indol-3-yl)-3-(propyl)urea: This compound lacks the isopropoxy group, making it less hydrophobic and potentially altering its biological activity.

    1-(1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea: This compound lacks the methyl group on the indole ring, which may affect its binding affinity to certain targets.

    1-(1-methyl-1H-indol-3-yl)-3-[3-(methoxy)propyl]urea: This compound has a methoxy group instead of an isopropoxy group, which may influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(2)21-10-6-9-17-16(20)18-14-11-19(3)15-8-5-4-7-13(14)15/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSTZFSEFAPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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